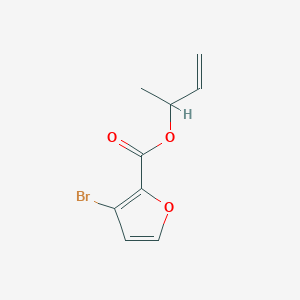

But-3-en-2-yl 3-bromofuran-2-carboxylate

Description

But-3-en-2-yl 3-bromofuran-2-carboxylate is an organic compound featuring a furan ring substituted with a bromine atom at the 3-position and esterified with a but-3-en-2-yl group. The structure combines a brominated heterocycle with an unsaturated ester moiety, suggesting reactivity patterns influenced by both electron-withdrawing (bromine) and electron-donating (allyl ester) groups. Such compounds are of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, or functional materials.

Properties

IUPAC Name |

but-3-en-2-yl 3-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-3-6(2)13-9(11)8-7(10)4-5-12-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEAYRVEZFRJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)OC(=O)C1=C(C=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-2-yl 3-bromofuran-2-carboxylate can be achieved through various methods. One common approach involves the reaction of 3-bromofuran-2-carboxylic acid with but-3-en-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired ester product .

Industrial Production Methods

Industrial production of furan derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-yl 3-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Hydrogenated furan derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

But-3-en-2-yl 3-bromofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of But-3-en-2-yl 3-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, while the bromine atom and ester group can influence its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on But-3-en-2-yl 3-bromofuran-2-carboxylate. However, comparisons can be inferred based on structural analogs and methodologies for characterizing similar compounds:

Table 1: Structural and Functional Analogues

Key Observations:

Electronic Effects : Bromine in the 3-position of the furan ring (as in the target compound) likely increases electrophilicity at adjacent positions, contrasting with iodine-substituted thioureas (e.g., 3-(But-3-en-2-yl)-1-(3-iodophenyl)thiourea), where iodine’s polarizability may dominate reactivity .

Steric and Conformational Properties : The but-3-en-2-yl ester group introduces allylic strain and rotational freedom, differentiating it from rigid aromatic esters (e.g., methyl pyrazole carboxylates). This could influence crystallization behavior, as seen in studies using SHELX or WinGX .

Synthetic Utility : Unlike brominated furans, thiourea derivatives (e.g., 3-(But-3-en-2-yl)-1-(3-iodophenyl)thiourea) are often employed in anion recognition or coordination chemistry, highlighting divergent applications despite structural similarities .

Research Findings and Methodological Insights

While direct data on this compound is absent, the following insights derive from analogous studies:

- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 are critical for resolving steric clashes in unsaturated esters, as seen in methyl pyrazole carboxylates. For brominated systems, SHELXTL’s robust refinement algorithms are preferred for handling heavy atoms .

- Thermal Stability : Brominated furan esters typically exhibit lower thermal stability compared to iodinated analogs due to weaker C–Br bonds, a trend observed in related compounds .

- Spectroscopic Signatures : NMR studies of similar esters (e.g., methyl 4-[3-(bromomethyl)phenyl]pyrazole-3-carboxylate) show distinct $^{13}\text{C}$ shifts for the carbonyl group (~165–170 ppm), which may vary with substituent electronegativity .

Limitations and Recommendations

The absence of explicit data on this compound in the provided evidence necessitates caution. Future studies should prioritize:

- Experimental Characterization : X-ray diffraction (using SHELX or WinGX ) to confirm geometry and intermolecular interactions.

- Comparative Reactivity Studies : Investigating halogen-specific effects (Br vs. I) in ester hydrolysis or cycloaddition reactions.

- Database Expansion : Inclusion of this compound in CAS Registry or analogous repositories to enable systematic comparisons .

Q & A

Q. What are the key considerations for designing a synthetic route for But-3-en-2-yl 3-bromofuran-2-carboxylate?

The synthesis involves multi-step reactions, typically starting with brominated furan derivatives (e.g., methyl 3-bromofuran-2-carboxylate) as precursors. Critical factors include:

- Reagent selection : Use of esterification agents (e.g., DCC/DMAP) for coupling the but-3-en-2-ol moiety to the bromofuran core .

- Reaction conditions : Temperature control (e.g., 0–25°C for esterification), solvent polarity (e.g., THF or DCM), and anhydrous environments to prevent hydrolysis .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm regiochemistry of the bromine substituent and ester linkage. Coupling constants in H NMR can verify the allyl (but-3-en-2-yl) group’s geometry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., CHBrO) and detect fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1600 cm (furan ring) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Hydrolytic stability : Incubate in buffered solutions (pH 2–12) and monitor via HPLC for ester bond cleavage .

- Light sensitivity : Expose to UV-Vis light and track degradation products using LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Advanced NMR techniques : Use 2D experiments (e.g., HMBC, HSQC) to resolve ambiguities in substituent positioning. For example, HMBC correlations between the furan proton and carbonyl carbon can confirm ester connectivity .

- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for coupling reactions to minimize side products .

- Solvent optimization : Switch from THF to DMF for higher solubility of intermediates .

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing reaction times by 30–50% compared to batch methods .

Q. How do electronic effects of the bromine substituent influence reactivity?

- Electrophilic aromatic substitution (EAS) : Bromine’s electron-withdrawing effect directs further substitutions to the 5-position of the furan ring.

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids is feasible at the bromine site, but requires Pd(PPh) and elevated temperatures (80–100°C) .

Q. What methodologies address low crystallinity in X-ray diffraction studies?

- Co-crystallization : Use solvent mixtures (e.g., DCM/hexane) to improve crystal packing.

- Cryo-crystallography : Collect data at 100 K to reduce thermal motion artifacts .

- Powder XRD : Pair with Rietveld refinement if single crystals are unattainable .

Q. How can researchers reconcile discrepancies between computational and experimental biological activity data?

- Docking vs. assay results : If molecular docking predicts strong binding but in vitro assays show low activity, consider:

- Membrane permeability : LogP calculations (e.g., >3 indicates poor aqueous solubility).

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation .

- SAR studies : Synthesize analogs (e.g., replacing bromine with chlorine) to refine activity trends .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during esterification?

- Competitive elimination : The but-3-en-2-yl group may undergo acid-catalyzed elimination to form dienes. Mitigate by using mild acids (e.g., pyridinium p-toluenesulfonate) and low temperatures .

- Transesterification : Avoid protic solvents (e.g., MeOH) to prevent ester exchange .

Q. What approaches validate the compound’s role in catalytic cycles (e.g., as a ligand)?

- Kinetic studies : Monitor reaction rates with/without the compound to assess catalytic turnover.

- XAS (X-ray absorption spectroscopy) : Detect coordination to metal centers (e.g., Pd or Cu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.